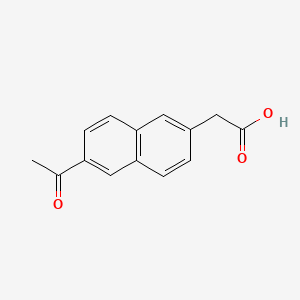

2-Naphthaleneacetic acid, 6-acetyl-

Description

Contextualization within Naphthalene-Derived Compounds Research

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in the development of a wide array of functional molecules. prepchem.com Derivatives of naphthalene are integral to numerous natural products, synthetic drugs, and industrial chemicals. ontosight.ai Research into functionalized naphthalenes is a vibrant field, with applications spanning from materials science, such as in the development of organic semiconductors and dyes, to medicinal chemistry, where naphthalene-based compounds have shown promise as antimicrobial and anticancer agents. acs.orgrsc.orgekb.eg

Historical Perspectives on Related Acetic Acid Derivatives

The history of acetic acid derivatives is long and varied, with early knowledge stemming from the production of vinegar through fermentation. epa.gov The isolation of pure acetic acid was a significant milestone, and the subsequent ability to synthesize it chemically in the early 20th century opened the door to the creation of a vast number of derivatives. epa.govnih.gov

The development of synthetic auxins, a class of plant hormones to which naphthaleneacetic acids belong, marked a pivotal moment in agricultural science. ontosight.ai 1-Naphthaleneacetic acid (NAA), a close relative of the compound in focus, was one of the early synthetic auxins developed and has been widely used to regulate plant growth, from promoting rooting to preventing premature fruit drop. ontosight.aiishs.orgepa.gov The exploration of different derivatives, including the introduction of various functional groups at different positions on the naphthalene ring, represents a continuous effort to enhance activity, specificity, and understand structure-activity relationships. ishs.orggoogle.com The synthesis of 2-(6-methoxy-2-naphthyl)acetic acid, a precursor in some synthetic routes, further illustrates the chemical exploration within this class of compounds. prepchem.com

Current Academic Significance and Research Gaps

Currently, 2-Naphthaleneacetic acid, 6-acetyl- holds academic significance primarily as a synthetic intermediate and a potential plant growth regulator. ontosight.ai Its structure makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals. google.com

Despite its recognized potential, there are notable gaps in the research landscape of 2-Naphthaleneacetic acid, 6-acetyl-. While its auxin-like activity is acknowledged, detailed studies on its specific mechanisms of action, optimal application conditions for different plant species, and a comprehensive understanding of its metabolic fate in plants are areas that warrant further investigation. ontosight.ai Furthermore, while the synthesis of related compounds is documented, specific, high-yield, and scalable synthetic routes for 2-Naphthaleneacetic acid, 6-acetyl- itself are not extensively detailed in publicly available literature.

A significant portion of the current research on naphthalene derivatives focuses on materials science and medicinal applications. acs.orgresearchgate.netresearchgate.net There is an opportunity to expand the investigation of 2-Naphthaleneacetic acid, 6-acetyl- beyond its role as a plant growth regulator to explore other potential biological activities, drawing inspiration from the diverse applications of other functionalized naphthalene compounds. The exploration of its coordination chemistry with metal ions, a field that has been investigated for other naphthalene-based acetic acids, could also unveil novel properties and applications. mdpi.com

Interactive Data Tables

Table 1: Chemical Properties of 2-Naphthaleneacetic acid, 6-acetyl-

| Property | Value | Source |

| Molecular Formula | C14H12O3 | nih.gov |

| Molecular Weight | 228.24 g/mol | guidechem.com |

| IUPAC Name | 2-(6-acetylnaphthalen-2-yl)acetic acid | guidechem.com |

| CAS Number | 91040-94-7 | guidechem.com |

| Appearance | Solid (predicted) | |

| XLogP3-AA | 2.5 | uni.lu |

| Hydrogen Bond Donor Count | 1 | guidechem.com |

| Hydrogen Bond Acceptor Count | 3 | guidechem.com |

| Rotatable Bond Count | 3 | guidechem.com |

Table 2: Research Focus on Related Naphthalene Derivatives

| Research Area | Key Findings | Representative Compounds | Source(s) |

| Plant Growth Regulation | Promotion of rooting, fruit setting, and overall growth. | 1-Naphthaleneacetic acid (NAA) | ontosight.aiontosight.aiishs.orgepa.gov |

| Materials Science | Development of organic semiconductors, dyes, and sensors. | Naphthalene diimides (NDIs) | acs.orgresearchgate.netresearchgate.net |

| Medicinal Chemistry | Antimicrobial and anticancer activities. | Various functionalized naphthalenes | rsc.orgekb.eg |

| Organic Synthesis | Versatile intermediates for complex molecule synthesis. | 2-(6-methoxy-2-naphthyl)acetic acid | prepchem.comgoogle.com |

Properties

CAS No. |

91040-94-7 |

|---|---|

Molecular Formula |

C14H12O3 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

2-(6-acetylnaphthalen-2-yl)acetic acid |

InChI |

InChI=1S/C14H12O3/c1-9(15)11-4-5-12-6-10(7-14(16)17)2-3-13(12)8-11/h2-6,8H,7H2,1H3,(H,16,17) |

InChI Key |

APDGGZHZAXDVQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Naphthaleneacetic Acid, 6 Acetyl and Analogues

Strategies for Regioselective Functionalization of the Naphthalene (B1677914) Core

The controlled introduction of functional groups at specific positions on the naphthalene ring is a critical aspect of synthesizing 2-naphthaleneacetic acid, 6-acetyl-. researchgate.netnih.gov Traditional electrophilic aromatic substitution reactions on naphthalene can be challenging to control, often leading to a mixture of isomers. researchgate.net Therefore, modern synthetic strategies focus on achieving high regioselectivity.

Acylation Reactions for the 6-Acetyl Moiety

The introduction of the acetyl group at the 6-position of the naphthalene ring is typically achieved through Friedel-Crafts acylation. The choice of catalyst and solvent significantly influences the regioselectivity of this reaction.

Classical Friedel-Crafts Acylation: The reaction of a 2-substituted naphthalene, such as 2-methoxynaphthalene (B124790), with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a common method. prepchem.comrice.edu The use of solvents like nitrobenzene (B124822) can favor the formation of the 6-acetyl derivative. prepchem.comconicet.gov.ar However, this method can sometimes lead to the formation of the 1-acetyl isomer as a significant byproduct. conicet.gov.arpsu.edu The α/β isomer ratio can be influenced by reactant concentrations and reaction time. rsc.org

Catalyst and Solvent Effects: Research has shown that using hydrogen fluoride (B91410) as both a catalyst and a solvent can lead to high conversions and regioselectivity for the 6-acyl isomer, particularly at temperatures between 40°C and 100°C. google.com Zeolite catalysts, such as H-beta, have also been investigated for the acylation of 2-methoxynaphthalene, with the solvent playing a crucial role in reaction velocity and selectivity. conicet.gov.ar Mordenite zeolite has demonstrated high selectivity in the acylation of 2-methoxynaphthalene to 2-methoxy-6-acetylnaphthalene using acetic anhydride (B1165640) in acetic acid. scirp.org

Isomerization: In some cases, an isomer transposition promoter, such as a nitro-paraffin, can be used to convert an initially formed acyl group at the 5-position to the desired 2-position, leading to the 6-methoxy-2-acetylnaphthalene. google.com

Introduction of the 2-Acetic Acid Side Chain

Once the 6-acetyl group is in place, the next critical step is the introduction of the acetic acid side chain at the 2-position. Several methods can be employed for this transformation.

Willgerodt-Kindler Reaction: A widely used method is the Willgerodt-Kindler reaction. This reaction converts the acetyl group into a thioamide intermediate using sulfur and a secondary amine like morpholine. prepchem.com Subsequent acidic hydrolysis of the thioamide yields the desired carboxylic acid. prepchem.com This method can be applied to intermediates like 2-acetyl-6-methoxynaphthalene (B28280) to produce the corresponding (6-methoxy-2-naphthyl)acetic acid. prepchem.com

From other functional groups: Alternatively, the acetic acid side chain can be introduced through other synthetic routes. For instance, a 2-naphthylmethyl halide can be reacted with cyanide, followed by hydrolysis of the resulting nitrile to the carboxylic acid. Another approach involves the reaction of a naphthalene derivative with chloroacetic acid. stackexchange.com

Multi-step Synthetic Approaches and Reaction Optimization

The synthesis of 2-naphthaleneacetic acid, 6-acetyl- from simple starting materials like naphthalene often involves a multi-step sequence. A typical pathway would first involve the regioselective acylation of a suitable naphthalene derivative, followed by the introduction and/or modification of the substituent at the 2-position to form the acetic acid side chain.

For example, a common route to a related compound, 2-(6-methoxy-2-naphthyl)acetic acid, starts with 2-methoxynaphthalene. prepchem.com This is first acylated with acetyl chloride and aluminum chloride in nitrobenzene to yield 2-acetyl-6-methoxynaphthalene. prepchem.com This ketone is then subjected to the Willgerodt-Kindler reaction with sulfur and morpholine, followed by hydrolysis with concentrated hydrochloric acid to give the final acetic acid derivative. prepchem.com

Reaction optimization is crucial at each step to maximize yield and purity. This includes fine-tuning parameters such as reaction temperature, time, and the molar ratios of reactants and catalysts. For instance, in the Friedel-Crafts acylation, controlling the temperature is critical to avoid side reactions and improve selectivity. google.com

Green Chemistry Principles in Synthesis of Naphthaleneacetic Acid Derivatives

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. sphinxsai.com In the context of synthesizing naphthaleneacetic acid derivatives, this can involve several strategies:

Use of Greener Solvents: Replacing hazardous solvents like nitrobenzene and chlorinated hydrocarbons with more benign alternatives is a key goal. prepchem.comimist.ma Aqueous reaction media are being explored where possible. imist.ma

Catalytic Reactions: Employing catalytic methods, especially those using recyclable solid acid catalysts like zeolites, reduces waste compared to stoichiometric Lewis acids like AlCl₃, which generate significant amounts of waste during workup. scirp.orgsphinxsai.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. sphinxsai.com This involves minimizing the formation of byproducts. sphinxsai.com For example, avoiding the use of acetic anhydride where possible can improve atom economy. sphinxsai.comimist.ma

Stereoselective Synthesis and Chiral Resolution (if applicable to this structure or closely related compounds)

While 2-naphthaleneacetic acid, 6-acetyl- itself is not chiral, related and important compounds like Naproxen (B1676952), (S)-2-(6-methoxy-2-naphthyl)propionic acid, are. The synthesis of such chiral molecules requires stereoselective methods or the resolution of racemic mixtures.

Chiral Resolution: Racemic mixtures of chiral naphthaleneacetic acid derivatives can be separated into their individual enantiomers. google.com This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as N-methyl-D-glucamine. google.com These diastereomers often have different solubilities, allowing for their separation by crystallization. Another method is enzymatic resolution, where an enzyme selectively acts on one enantiomer.

Asymmetric Synthesis: To directly synthesize a specific enantiomer, asymmetric catalysis can be employed. This involves using chiral catalysts or auxiliaries to guide the reaction towards the desired stereoisomer. For example, chiral auxiliaries can be used to create diastereomeric intermediates that can be separated, followed by removal of the auxiliary to yield the enantiomerically pure product.

Development of Precursors and Intermediates, exemplified by 2-Acetyl-6-methoxynaphthalene transformations

The intermediate 2-acetyl-6-methoxynaphthalene is a versatile precursor for the synthesis of various naphthaleneacetic acid derivatives. prepchem.comrice.edu

Synthesis of 2-(6-methoxy-2-naphthyl)acetic acid: As previously mentioned, the Willgerodt-Kindler reaction on 2-acetyl-6-methoxynaphthalene is a direct route to 2-(6-methoxy-2-naphthyl)acetic acid. prepchem.com

Synthesis of Naproxen: This intermediate is also a key starting material for the synthesis of the widely used anti-inflammatory drug Naproxen. rice.edu Various methods have been developed to convert the acetyl group into the propionic acid side chain required for Naproxen. rice.edu

The development of efficient and regioselective methods to synthesize such key intermediates is an active area of research in organic synthesis.

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating 6-acetyl-2-naphthaleneacetic acid from its parent compound, naproxen (B1676952), and other related substances. This separation is a critical prerequisite for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) in Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of 6-acetyl-2-naphthaleneacetic acid. Various HPLC methods have been developed and validated for the simultaneous determination of naproxen and its impurities, including 6-acetyl-2-naphthaleneacetic acid.

A common approach involves using a reversed-phase C18 column with a mobile phase typically consisting of a mixture of an aqueous buffer (like acetate (B1210297) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). researchgate.net Detection is often carried out using a UV detector, with wavelengths set at 231 nm or 254 nm providing good sensitivity for these aromatic compounds. oup.comijpsdronline.com For instance, one method utilizes a mobile phase of 1% acetic acid (v/v)-methanol-acetonitrile (48 + 22 + 30, v/v/v) with detection at 231 nm to resolve naproxen from eight of its related compounds. oup.com Another method employs a mobile phase of acetonitrile and 10 mM ammonium (B1175870) acetate buffer (pH 3.8) in a 550:450 v/v ratio, with detection at 254 nm. ijpsdronline.com

The performance of these HPLC methods is rigorously validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. ijpsdronline.com Linearity is typically established over a concentration range relevant for impurity testing, with correlation coefficients (r²) greater than 0.999 being common. nih.govscirp.org The limits of detection (LOD) and quantification (LOQ) are also determined to ensure the method's sensitivity for detecting trace amounts of impurities. For some methods, the LOQ for related compounds can be as low as 0.04% or less. oup.com

| Parameter | HPLC Method 1 oup.com | HPLC Method 2 ijpsdronline.com | HPLC Method 3 nih.gov |

| Column | Octadecylsilyl (C18) | YMC-ODS A Pack (5µm) | Porous Graphitic Carbon (PGC) |

| Mobile Phase | 1% acetic acid-methanol-acetonitrile (48:22:30) | Acetonitrile-10mM Ammonium acetate buffer pH 3.8 (550:450) | Tetrahydrofuran-methanol |

| Detection Wavelength | 231 nm | 254 nm | 272 nm |

| Flow Rate | Not specified | 0.8 ml/min | 1 ml/min |

| LOD/LOQ | LOQ ≤ 0.04% | LOD: 0.13 µg/ml, LOQ: 0.25 µg/ml | LOD: 0.20 µg/ml (for AMN) |

| Linearity (r²) | > 0.999 | 1 | > 0.999 |

Gas Chromatography (GC) Applications in Research

While HPLC is more prevalent for the analysis of non-volatile compounds like 6-acetyl-2-naphthaleneacetic acid, Gas Chromatography (GC) can be employed, often after a derivatization step to increase the volatility of the analyte. GC coupled with a mass spectrometer (GC-MS) is a powerful tool for the identification of unknown impurities. nih.gov

In the context of related naphthalene (B1677914) derivatives, GC-MS has been used to identify products of electrode reactions of 1-naphthaleneacetic acid. chemicalbook.com For the analysis of naphthenic acids in general, GC coupled with high-resolution accurate mass spectrometry (GC-HRAM-MS) has been utilized, demonstrating the capability of GC for detailed structural elucidation of complex mixtures. chromatographyonline.com The GC oven temperature is programmed to ramp from a lower temperature to a higher one to ensure the separation of compounds with different boiling points. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) in Research

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantification and identification of 6-acetyl-2-naphthaleneacetic acid and other naproxen-related impurities. e-journals.innih.gov This technique is particularly valuable for detecting and quantifying trace-level impurities.

In LC-MS/MS analysis, the compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule [M+H]⁺ of the analyte is selected and fragmented, and the resulting product ions are monitored. This multiple reaction monitoring (MRM) approach significantly enhances selectivity and reduces background noise. nih.gov For instance, a sensitive LC-MS/MS method was developed for the quantification of a genotoxic impurity in naproxen, achieving a limit of quantification of 0.4 ppm. e-journals.in

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity. nih.gov This information, combined with fragmentation data from MS/MS experiments, is invaluable for structural elucidation. For example, the HRMS of an impurity in naproxen showed a protonated molecular ion at m/z 229.0863, corresponding to the pseudomolecular formula C₁₄H₁₃O₃⁺, which was crucial in its identification. nih.gov

| Technique | Application | Key Findings |

| LC-MS/MS | Quantification of genotoxic impurities in naproxen. e-journals.in | Developed a method with a limit of quantification of 0.4 ppm. e-journals.in |

| LC-MS/MS | Identification of naproxen degradation products. researchgate.net | The fragmentation pattern of an impurity was observed to be similar to that of naproxen. researchgate.net |

| HRMS | Structural elucidation of a naproxen impurity. nih.gov | Determined the elemental composition of the impurity as C₁₄H₁₂O₃. nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the definitive structural confirmation of 6-acetyl-2-naphthaleneacetic acid. These methods provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to elucidate the structure of 6-acetyl-2-naphthaleneacetic acid and to distinguish it from its isomers and related compounds.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to each other. For a naproxen impurity, the chemical shifts and coupling constants of the protons on the naphthalene ring and the side chain are analyzed. google.comresearchgate.net For example, the presence of a singlet at around 2.6 ppm would be indicative of the acetyl group's methyl protons. The signals for the aromatic protons would appear in the downfield region (typically 7-8 ppm).

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it. The spectrum of 6-acetyl-2-naphthaleneacetic acid would show distinct signals for the carbonyl carbons of the acetyl and carboxylic acid groups, the carbons of the naphthalene ring, and the methyl and methylene (B1212753) carbons. samipubco.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to establish the connectivity between protons and carbons, further confirming the structure. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are like a "fingerprint" for a compound and can be used for identification and to confirm the presence of specific functional groups.

The IR spectrum of 6-acetyl-2-naphthaleneacetic acid would exhibit characteristic absorption bands. A strong absorption band in the region of 1680-1710 cm⁻¹ would be expected for the carbonyl stretching vibration of the carboxylic acid, and another strong band around 1660-1680 cm⁻¹ for the carbonyl of the acetyl group. The O-H stretching vibration of the carboxylic acid would appear as a broad band in the region of 2500-3300 cm⁻¹. Vibrations associated with the naphthalene ring (C-C and C-H stretching and bending) would also be present. cdnsciencepub.comnih.gov

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. While strong in the IR spectrum, the O-H stretch is typically weak in the Raman spectrum. Conversely, the C=C stretching vibrations of the aromatic ring often give rise to strong Raman bands. The vibrational spectra of naphthalene and its derivatives have been studied extensively, providing a basis for the interpretation of the spectra of related compounds. cdnsciencepub.com Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict the vibrational frequencies and intensities, aiding in the assignment of the observed spectral bands. cdnsciencepub.combohrium.com

| Spectroscopic Technique | Key Information Provided |

| ¹H NMR | Chemical environment and connectivity of protons. |

| ¹³C NMR | Number and type of carbon atoms. |

| 2D NMR | Connectivity between protons and carbons. |

| IR Spectroscopy | Presence of functional groups (e.g., C=O, O-H). |

| Raman Spectroscopy | Complementary vibrational information, particularly for C=C bonds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The structure of 6-acetyl-2-naphthaleneacetic acid, featuring a naphthalene ring system conjugated with an acetyl group and a naphthaleneacetic acid moiety, gives rise to characteristic UV-Vis absorption spectra.

The naphthalene chromophore itself is known to exhibit distinct absorption bands. The presence of the acetyl group (a carbonyl group) introduces n → π* transitions, which are typically weak, and π → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths. The conjugation of the acetyl group with the naphthalene ring system is expected to cause a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths.

Table 1: Expected UV-Vis Absorption Characteristics for 6-acetyl-2-naphthaleneacetic acid based on Related Compounds

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

| Naphthalene Ring | π → π | 220-280 |

| Acetyl Group (C=O) | n → π | 300-330 |

| Conjugated System | π → π* | 240-300 |

Note: The values in this table are estimations based on the analysis of similar compounds and general spectroscopic principles.

Advanced Hyphenated Techniques in Compound Analysis

To analyze complex mixtures containing 6-acetyl-2-naphthaleneacetic acid or to obtain detailed structural information, advanced hyphenated techniques are indispensable. These methods couple a separation technique with a spectroscopic detection method, providing both separation of the analyte from a matrix and its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful technique for the analysis of non-volatile and thermally labile compounds like 6-acetyl-2-naphthaleneacetic acid. In LC-MS, the compound is first separated from other components in a sample by high-performance liquid chromatography (HPLC). The separated analyte then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is measured, allowing for its identification and quantification. For related compounds like 6-methoxy-2-naphthylacetic acid, LC-MS/MS (tandem mass spectrometry) has been successfully used for determination in biological fluids. lcms.czpu.edu.pk This suggests that a similar approach would be highly effective for 6-acetyl-2-naphthaleneacetic acid, offering high sensitivity and selectivity. nih.govjfda-online.com The choice of ionization source, such as electrospray ionization (ESI), would be critical for achieving optimal results. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, although its application to 6-acetyl-2-naphthaleneacetic acid would likely require derivatization. Due to the carboxylic acid group, the compound is not sufficiently volatile for direct GC analysis. Derivatization, for instance by esterification of the carboxylic acid, would increase its volatility. Once in the gas phase, the compound would be separated by the gas chromatograph and then detected by the mass spectrometer. The mass spectrum would provide a unique fragmentation pattern, or "fingerprint," of the derivatized compound, allowing for its positive identification. libretexts.org The fragmentation would likely involve cleavage of the bond between the carbonyl group and the naphthalene ring, as well as fragmentation of the acetic acid side chain. miamioh.edu

Table 2: Overview of Hyphenated Techniques for the Analysis of 6-acetyl-2-naphthaleneacetic acid

| Technique | Separation Principle | Detection Principle | Application Notes |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Ideal for direct analysis in complex matrices. High sensitivity and selectivity. |

| GC-MS | Gas Chromatography | Mass Spectrometry | Requires derivatization to increase volatility. Provides structural information through fragmentation patterns. |

Sample Preparation and Extraction Methodologies for Diverse Research Matrices

The successful analysis of 6-acetyl-2-naphthaleneacetic acid from various research matrices, such as biological fluids, environmental samples, or reaction mixtures, is highly dependent on the sample preparation and extraction methodology. The goal of this step is to isolate the analyte of interest from interfering substances and to concentrate it to a level suitable for detection.

Liquid-Liquid Extraction (LLE) is a classic and widely used technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. pu.edu.pkscribd.comyoutube.com For the extraction of 6-acetyl-2-naphthaleneacetic acid from an aqueous matrix, the pH of the aqueous phase would be a critical parameter. By adjusting the pH to be below the pKa of the carboxylic acid group, the compound will be in its protonated, less polar form, favoring its partitioning into an organic solvent like ethyl acetate or dichloromethane.

Solid-Phase Extraction (SPE) offers a more modern and often more efficient alternative to LLE. learnche.org In SPE, the sample is passed through a solid sorbent material packed in a cartridge. The analyte can be retained on the sorbent while the matrix components pass through, or vice versa. For 6-acetyl-2-naphthaleneacetic acid, a reversed-phase SPE cartridge (e.g., C18) could be employed. Under acidic conditions, the protonated compound would be retained on the nonpolar sorbent. After washing away interfering substances, the analyte can be eluted with a suitable organic solvent. The choice of sorbent and elution solvent would need to be optimized for the specific matrix.

Table 3: Comparison of Sample Preparation and Extraction Methodologies

| Methodology | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, low cost | Can be labor-intensive, may use large volumes of organic solvents |

| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent | High recovery, high selectivity, easily automated | Higher cost of consumables |

Derivatization Strategies and Functional Analogues in Research

Synthesis of Ester Derivatives

The carboxylic acid group of 6-acetyl-2-naphthaleneacetic acid is a prime target for esterification. This chemical modification can alter the compound's physicochemical properties, such as solubility and lipophilicity. In research settings, the synthesis of ester derivatives is a common strategy to create a library of related compounds for further investigation.

A general method for preparing esters from 2-(6'-substituted-2'-naphthyl)acetic acids involves the reaction of the corresponding acid with an alcohol in the presence of an acid catalyst. Alternatively, the acid can be converted to a more reactive acyl halide, which is then reacted with an alcohol. google.com For instance, the methyl ester of a related compound, 2-(6'-acetyl-2'-naphthyl)propionic acid, has been synthesized by reacting the acid with diazomethane (B1218177) in diethyl ether. google.com

Another relevant synthetic route involves the esterification of the corresponding 2-naphthylacetic acid derivative. For example, methyl 6-substituted-2-naphthylacetates can be prepared and subsequently hydrolyzed to the corresponding acetic acids. google.com A specific procedure for a related methoxy (B1213986) derivative, methyl 6-methoxy-2-naphthylacetate, involves the dehydrogenation of the esterified residue of 6-methoxy-1,2,3,4-tetrahydro-2-naphthylacetic acid using palladium-on-charcoal at elevated temperatures. google.com

| Derivative | Synthetic Method | Reference |

| Methyl 2-(6'-acetyl-2'-naphthyl)propionate | Reaction of the carboxylic acid with diazomethane in diethyl ether. | google.com |

| Methyl 6-methoxy-2-naphthylacetate | Dehydrogenation of the corresponding tetrahydro-naphthaleneacetic acid ester. | google.com |

| General Ester Synthesis | Reaction of the acyl halide with an alcohol. | google.com |

Formation of Amide Derivatives

The synthesis of amide derivatives from 6-acetyl-2-naphthaleneacetic acid represents another significant area of chemical exploration. Amide formation can introduce a wide range of functional groups, profoundly influencing the molecule's properties and potential interactions with biological systems in research models.

A general route to amide synthesis involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. google.com A specific example for a related naphthaleneacetic acid derivative involves the reaction of 1-naphthaleneacetic acid with glycine (B1666218) ethyl ester hydrochloride in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and a base such as triethylamine (B128534) to yield (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester. researchgate.net

Furthermore, the synthesis of 2-naphthylacetylamino acids has been achieved by coupling 2-naphthaleneacetic acid with an amino acid methyl ester using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These methods provide a basis for the synthesis of a diverse library of amide derivatives of 6-acetyl-2-naphthaleneacetic acid for research purposes.

| Derivative | Synthetic Method | Reference |

| (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester | Coupling of 1-naphthaleneacetic acid with glycine ethyl ester hydrochloride using EDC and triethylamine. | researchgate.net |

| 2-Naphthylacetylamino acids | Coupling of 2-naphthaleneacetic acid with amino acid methyl esters using DCC and HOBt. | nih.gov |

| General Amide Synthesis | Reaction of the corresponding acyl halide with an amine. | google.com |

Substitution Pattern Modifications on the Naphthalene (B1677914) Ring

For instance, a trifluoromethyl group can be introduced by converting a 6'-iodo-2'-naphthylacetic acid derivative to its amide, followed by treatment with trifluoromethyl iodide in the presence of copper. google.com The synthesis of cyano-substituted derivatives can be achieved by converting a formyl group on the naphthalene ring to an oxime, which is then dehydrated to the nitrile. google.com

Other modifications can include the introduction of various alkyl or aryl groups. For example, the synthesis of 6-substituted 3,4-dihydro-naphthalene-2-carboxylic acids has been achieved through Heck-type carboxylation or Negishi-type coupling reactions. researchgate.net These synthetic strategies allow for the creation of a wide array of analogues with diverse substitution patterns for further scientific study.

| Modification | Synthetic Strategy | Reference |

| Introduction of a trifluoromethyl group | From a 6'-iodo derivative via the corresponding amide. | google.com |

| Introduction of a cyano group | From a formyl derivative via the corresponding oxime. | google.com |

| Introduction of aryl groups | Negishi-type coupling reactions. | researchgate.net |

Structure-Activity Relationship (SAR) Studies of Naphthaleneacetic Acid Derivatives (focused on non-prohibited activities)

Structure-activity relationship (SAR) studies are crucial in understanding how the chemical structure of a molecule relates to its observed activities in research models. For naphthaleneacetic acid derivatives, these studies aim to identify the key structural features responsible for their effects.

For example, research on N-(6-ferrocenyl-2-naphthoyl) dipeptide ethyl esters has shown that the nature of the dipeptide and the presence of the ferrocenyl group significantly influence their antiproliferative effects in in-vitro cancer cell line studies. nih.gov This suggests that modifications at both the acetic acid side chain (as an amide) and the 6-position of the naphthalene ring can dramatically alter biological activity in research contexts.

In studies on plant growth regulation, the activity of various substituted phenoxyacetic and phenylacetic acids has been shown to be highly dependent on the nature and position of the substituents on the aromatic ring. uchicago.edu While not directly on 6-acetyl-2-naphthaleneacetic acid, these studies provide a framework for how modifications to the naphthalene ring and the acetic acid side chain could be systematically investigated to understand their impact on the molecule's properties in various research assays.

Prodrug Design and Biotransformation Research (focused on conversion to other forms in research models)

Prodrug design is a strategy used to improve the physicochemical or pharmacokinetic properties of a compound. In the context of 6-acetyl-2-naphthaleneacetic acid, research into prodrugs would focus on derivatives that can be converted to the parent compound in a research model system.

A closely related compound, 6-methoxy-2-naphthylacetic acid (6-MNA), is the active metabolite of the prodrug nabumetone (B1676900). google.comresearchgate.net The biotransformation of nabumetone to 6-MNA has been extensively studied. researchgate.net Research on 6-MNA has also explored the synthesis of various ester prodrugs, such as piperazinylalkyl esters, to enhance properties like skin permeation in in-vitro models. nih.govnih.gov These studies have shown that the prodrugs can be hydrolyzed back to the active 6-MNA in the presence of enzymes. nih.govnih.gov

These findings on 6-MNA provide a strong rationale for similar prodrug strategies for 6-acetyl-2-naphthaleneacetic acid. Ester and amide derivatives could be synthesized and evaluated for their conversion back to the parent acid in various in-vitro research models, such as in the presence of liver microsomes or specific enzymes.

| Prodrug/Metabolite | Parent Compound | Research Focus | Reference |

| 6-Methoxy-2-naphthylacetic acid (6-MNA) | Nabumetone | Biotransformation of a prodrug to its active metabolite. | google.comresearchgate.net |

| Piperazinylalkyl esters of 6-MNA | 6-Methoxy-2-naphthylacetic acid | Enhancement of skin permeation in in-vitro models. | nih.govnih.gov |

Biological Activity and Mechanistic Investigations in Specific Contexts

Plant Growth Regulation Research

The primary area of investigation for 2-Naphthaleneacetic acid, 6-acetyl- has been its role as a plant growth regulator. Its structural similarity to natural and synthetic auxins underpins its various effects on plant physiology.

Auxin-like Activity and Hormone Mimicry

2-Naphthaleneacetic acid, 6-acetyl- is recognized as a synthetic compound that exhibits auxin-like activity, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA). ontosight.ainih.gov Auxins are a class of plant hormones that play a crucial role in virtually all aspects of plant growth and development. oup.comgoogle.com The activity of synthetic auxins like 2-Naphthaleneacetic acid, 6-acetyl- is attributed to their ability to be recognized by the plant's auxin perception and signaling pathways, thereby triggering a cascade of physiological responses. ontosight.airesearchgate.netontosight.ai These synthetic analogues are often more stable than IAA, which contributes to their effectiveness in agricultural and horticultural applications. oup.com

Influence on Plant Development and Physiological Processes

The auxin-like properties of 2-Naphthaleneacetic acid, 6-acetyl- translate into a significant influence on various developmental and physiological processes in plants, including rooting, fruit setting, and tissue culture. ontosight.ai

Rooting: Auxins are widely used to promote the formation of adventitious roots in cuttings, a critical process for vegetative propagation. nih.govplantcelltechnology.comepa.gov Studies on NAA and its derivatives have consistently shown their effectiveness in stimulating root initiation and development. plantgrowthhormones.comresearchgate.net For instance, research on Dwarf Nerium cuttings indicated that NAA treatment significantly increased the rooting ratio. researchgate.net

Fruit Setting: The application of auxin-like compounds can influence fruit set, the process by which flowers develop into fruits. plantcelltechnology.comepa.gov Depending on the concentration and timing of application, compounds like NAA can be used to either prevent premature fruit drop or to thin excess fruit, thereby improving the size and quality of the remaining fruit. plantgrowthhormones.comcore.ac.ukplantgrowthhormones.com

Tissue Culture: In plant tissue culture, auxins are essential components of the growth media, often used to induce callus formation, which is an undifferentiated mass of plant cells. nih.govplantcelltechnology.com From this callus, whole plants can be regenerated. The balance between auxins and another class of plant hormones, cytokinins, is critical for directing the developmental fate of the cultured tissues, whether it be root or shoot formation. usk.ac.id Studies on Black orchid hybrids have shown that NAA in the culture medium can accelerate root emergence. agrojournal.org

Antimicrobial Activity Studies

While the primary focus of research on 2-Naphthaleneacetic acid, 6-acetyl- has been on its plant growth-regulating properties, some investigations have also explored its potential as an antimicrobial agent. The broader class of naphthalene (B1677914) derivatives has shown promise in this area.

Investigations against Bacterial Strains

Studies on various naphthalene derivatives have revealed moderate antibacterial activity against specific bacterial strains. For example, research on related compounds has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. xiahepublishing.comnih.gov While specific data for 2-Naphthaleneacetic acid, 6-acetyl- is limited in the provided search results, the general antimicrobial potential of this chemical class suggests it could be a subject for further investigation.

Studies against Fungal Strains

Similar to its antibacterial properties, the antifungal activity of 2-Naphthaleneacetic acid, 6-acetyl- is an area of interest. Some synthesized derivatives of related compounds have been evaluated for their antifungal activity, with some showing promising results. derpharmachemica.com The investigation of naphthalene derivatives against various fungal strains is an ongoing area of research. researchgate.net

Table 1: Investigated Biological Activities of 2-Naphthaleneacetic acid, 6-acetyl- and Related Compounds

| Biological Activity | Specific Effect | Related Compound(s) |

|---|---|---|

| Plant Growth Regulation | ||

| Auxin-like Activity | Mimics the action of natural auxins. ontosight.ainih.govresearchgate.netontosight.ai | Indole-3-acetic acid (IAA), 1-Naphthaleneacetic acid (NAA) |

| Cell Elongation & Division | Stimulates cell growth and division. ontosight.aiplantgrowthhormones.comusk.ac.idnih.gov | 1-Naphthaleneacetic acid (NAA), 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| Rooting | Promotes adventitious root formation. nih.govplantgrowthhormones.complantcelltechnology.comepa.govresearchgate.net | 1-Naphthaleneacetic acid (NAA) |

| Fruit Setting | Influences flower to fruit development. plantgrowthhormones.complantcelltechnology.comepa.govcore.ac.ukplantgrowthhormones.com | 1-Naphthaleneacetic acid (NAA) |

| Tissue Culture | Induces callus formation and root emergence. nih.govusk.ac.idplantcelltechnology.comagrojournal.org | 1-Naphthaleneacetic acid (NAA) |

| Antimicrobial Activity | ||

| Antibacterial | Shows moderate activity against certain strains. xiahepublishing.comnih.gov | Naphthalene derivatives |

| Antifungal | Exhibits potential inhibitory effects. derpharmachemica.comresearchgate.net | Naphthalene derivatives |

Interactions with Biological Macromolecules in Non-Clinical Models (e.g., plant receptors, specific enzymes not related to human pharmacology)

The biological activity of 6-acetyl-2-naphthaleneacetic acid in non-clinical models, particularly in plants, is primarily attributed to its function as a synthetic auxin. Its interactions with biological macromolecules are centered on the auxin signaling pathway, which is fundamental to plant growth and development.

Interaction with Plant Auxin Receptors

The perception of auxin in plants is mediated by a co-receptor system composed of the TRANSPORT INHIBITOR RESPONSE 1 (TIR1)/AUXIN SIGNALING F-BOX (AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. frontiersin.org Auxin acts as a "molecular glue" that stabilizes the interaction between these two protein families. nih.gov This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome, thereby de-repressing the AUXIN RESPONSE FACTOR (ARF) transcription factors and initiating the transcription of auxin-responsive genes. oup.comoup.com

While direct binding studies for 6-acetyl-2-naphthaleneacetic acid with the TIR1/AFB receptors are not extensively documented in publicly available literature, its structural similarity to other naphthalene-based auxins, such as 1-naphthaleneacetic acid (NAA), allows for well-founded inferences about its mechanism of action. ontosight.ai Synthetic auxins like NAA and 2,4-dichlorophenoxyacetic acid (2,4-D) are known to bind to the TIR1/AFB-Aux/IAA co-receptor complex, although often with different affinities compared to the natural auxin, indole-3-acetic acid (IAA). nih.govoup.com

For instance, studies have shown that the binding affinity of NAA and 2,4-D for the TIR1 receptor is about one order of magnitude lower than that of IAA. oup.com Despite this lower affinity at the molecular level, synthetic auxins often exhibit potent biological effects, which is attributed to their greater stability and resistance to metabolic degradation within the plant compared to IAA. oup.com

The specificity of different synthetic auxins for various members of the TIR1/AFB family (in Arabidopsis, there are TIR1 and five AFB proteins) can vary, leading to different physiological outcomes. oup.comnih.gov For example, certain synthetic auxins may preferentially bind to specific TIR1/AFB-Aux/IAA combinations, which can generate a wide range of auxin-sensing capacities and downstream responses. frontiersin.org The acetyl group at the 6-position of the naphthalene ring in 6-acetyl-2-naphthaleneacetic acid likely influences its binding efficiency and specificity within the auxin co-receptor pocket, potentially leading to a unique profile of auxin-like activity.

Table 1: Comparative Overview of Different Auxins and Their Interaction with the TIR1/AFB Receptor System

| Compound | Type | Known TIR1/AFB Interaction | Key Structural Features |

| Indole-3-acetic acid (IAA) | Natural | High-affinity binding, acts as a molecular glue for TIR1/AFB and Aux/IAA proteins. | Indole ring with an acetic acid side chain. |

| 1-Naphthaleneacetic acid (NAA) | Synthetic | Binds to the TIR1/AFB co-receptor complex, generally with lower affinity than IAA. | Naphthalene ring with an acetic acid side chain. |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Synthetic | Binds to the TIR1/AFB co-receptor complex, generally with lower affinity than IAA. | Phenyl ring with chlorine substitutions and an acetic acid side chain. |

| 6-acetyl-2-naphthaleneacetic acid | Synthetic | Inferred to bind to the TIR1/AFB co-receptor complex based on structural similarity to NAA. | Naphthalene ring with both an acetyl group and an acetic acid side chain. |

This table is generated based on available research on auxin-receptor interactions. Specific binding affinities can vary depending on the specific TIR1/AFB and Aux/IAA proteins involved.

Interaction with Plant Enzymes

The auxin class of plant hormones is known to influence the activity of various enzymes involved in plant growth and development. For instance, naphthaleneacetic acid (NAA) has been shown to affect the activity of enzymes such as IAA oxidase (IAAO) and peroxidase (POD) in plant tissues. nih.gov

Furthermore, in flax, the application of NAA was found to increase the activity of sucrose (B13894) phosphate (B84403) synthase (SPS), a key enzyme in sucrose biosynthesis, and also influenced the expression of genes encoding for this enzyme. frontiersin.org This suggests that naphthalene-based auxins can modulate carbon and nitrogen assimilation pathways.

Metabolism and Biotransformation Pathways in Environmental and Model Systems

Conjugation Pathways (e.g., glucuronidation, glycosylation, amino acid conjugation)

Conjugation represents a major metabolic pathway for arylacetic acids, including 2-naphthaleneacetic acid and its derivatives. These reactions involve the attachment of endogenous molecules to the carboxylic acid group, significantly increasing their water solubility and facilitating their elimination.

In mammalian systems, studies on the structurally similar 2-naphthaleneacetic acid have revealed diverse conjugation patterns across different species. tandfonline.comnih.gov Following administration of 2-naphthaleneacetic acid to guinea pigs, mice, hamsters, and gerbils, the primary urinary metabolites were identified as conjugates. tandfonline.comnih.gov All four species were found to excrete both the glucuronide and the glycine (B1666218) conjugate of 2-naphthaleneacetic acid. tandfonline.comnih.gov Additionally, taurine (B1682933) conjugation was observed in the mouse, gerbil, and hamster, while the hamster was also capable of forming a glutamine conjugate. tandfonline.comnih.gov In rats and ferrets, 2-naphthaleneacetic acid is known to conjugate with glycine, glutamine, taurine, and glucuronic acid. medchemexpress.com This suggests that 6-acetyl-2-naphthaleneacetic acid would likely undergo similar conjugation reactions at its carboxylic acid moiety.

In plant systems, which are relevant given the compound's use as a plant growth regulator, naphthaleneacetic acid (NAA) is known to form conjugates with sugars and amino acids. science.govresearchgate.netnih.gov Studies have shown the formation of a glucose ester (naphthaleneacetylglucose) and an amino acid conjugate, primarily with aspartic acid (naphthaleneacetylaspartate). researchgate.netnih.gov The formation of the glucose conjugate appears to be a rapid process, whereas the synthesis of the aspartate conjugate often exhibits a lag phase. researchgate.netnih.gov It is plausible that 6-acetyl-2-naphthaleneacetic acid would follow similar conjugation pathways in plant tissues.

Table 1: Observed Conjugation Pathways of 2-Naphthaleneacetic Acid in Various Species

| Species | Glucuronide | Glycine Conjugate | Taurine Conjugate | Glutamine Conjugate | Aspartate Conjugate | Glucose Conjugate |

|---|---|---|---|---|---|---|

| Guinea Pig | Yes tandfonline.comnih.gov | Yes tandfonline.comnih.gov | No tandfonline.comnih.gov | No tandfonline.comnih.gov | - | - |

| Mouse | Yes tandfonline.comnih.gov | Yes tandfonline.comnih.gov | Yes tandfonline.comnih.gov | No tandfonline.comnih.gov | - | - |

| Hamster | Yes tandfonline.comnih.gov | Yes tandfonline.comnih.gov | Yes tandfonline.comnih.gov | Yes tandfonline.comnih.gov | - | - |

| Gerbil | Yes tandfonline.comnih.gov | Yes tandfonline.comnih.gov | Yes tandfonline.comnih.gov | No tandfonline.comnih.gov | - | - |

| Rat | Yes medchemexpress.com | Yes medchemexpress.com | Yes medchemexpress.com | Yes medchemexpress.com | - | - |

| Ferret | Yes medchemexpress.com | Yes medchemexpress.com | Yes medchemexpress.com | Yes medchemexpress.com | - | - |

| Plants | - | - | - | - | Yes researchgate.netnih.gov | Yes researchgate.netnih.gov |

Data is based on studies of 2-naphthaleneacetic acid and naphthaleneacetic acid. The symbol '-' indicates that no data was found in the cited sources.

Oxidative and Reductive Biotransformations

In addition to conjugation, the 6-acetyl group of 2-naphthaleneacetic acid introduces a site for oxidative and reductive biotransformations. These Phase I reactions would likely precede the Phase II conjugation of the newly formed functional groups.

The acetyl group, a ketone, can undergo reduction to a secondary alcohol, forming 2-(6-(1-hydroxyethyl)naphthalen-2-yl)acetic acid. This type of carbonyl reduction is a common metabolic pathway for xenobiotics containing a ketone moiety. researchgate.net For instance, the related compound nabumetone (B1676900) undergoes carbonyl reduction to its alcohol metabolite. researchgate.netresearchgate.net

Conversely, the acetyl group could potentially undergo oxidation. One possibility is the oxidation of the methyl group of the acetyl moiety to a carboxylic acid, a reaction catalyzed by enzymes such as cytochrome P450s. This would result in the formation of a dicarboxylic acid derivative. Another potential, though less common, oxidative pathway could involve Baeyer-Villiger oxidation, where an oxygen atom is inserted between the carbonyl carbon and the methyl group, leading to an ester intermediate that would subsequently be hydrolyzed. researchgate.net

The naphthalene (B1677914) ring itself is also susceptible to oxidative metabolism, typically through the action of cytochrome P450 monooxygenases. This can lead to the formation of phenolic metabolites (hydroxylation) at various positions on the ring system. These phenolic metabolites can then undergo further conjugation reactions, such as glucuronidation or sulfation. drugbank.com

Metabolite Identification and Characterization in Research Models

While no studies have specifically identified and characterized the metabolites of 6-acetyl-2-naphthaleneacetic acid, based on the known metabolic pathways of related compounds, a profile of expected metabolites can be proposed.

In a typical research model, such as rat or mouse hepatocytes, one would anticipate identifying a range of metabolites in urine, feces, and bile. These would likely include:

Parent Compound: Unchanged 6-acetyl-2-naphthaleneacetic acid.

Conjugates of the Parent Compound: The glucuronide, glycine, and taurine conjugates of 6-acetyl-2-naphthaleneacetic acid.

Reduced Metabolite: 2-(6-(1-hydroxyethyl)naphthalen-2-yl)acetic acid, formed by the reduction of the acetyl group.

Conjugates of the Reduced Metabolite: Glucuronide and sulfate (B86663) conjugates of the secondary alcohol.

Oxidized Metabolites: Hydroxylated derivatives of 6-acetyl-2-naphthaleneacetic acid on the naphthalene ring.

Conjugates of Oxidized Metabolites: Glucuronide and sulfate conjugates of the phenolic metabolites.

The identification and characterization of these potential metabolites would typically involve techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The use of radiolabeled [14C]6-acetyl-2-naphthaleneacetic acid would facilitate the tracking and quantification of all metabolites.

Enzymatic Systems Involved in Biotransformation in Non-Human Contexts

The biotransformation of 6-acetyl-2-naphthaleneacetic acid is expected to be catalyzed by a variety of enzymatic systems, primarily those involved in Phase I and Phase II metabolism.

Phase I Enzymes:

Cytochrome P450 (CYP) enzymes: This superfamily of enzymes is crucial for the oxidative metabolism of a vast array of xenobiotics. CYPs would likely be involved in the hydroxylation of the naphthalene ring and potentially the oxidation of the acetyl group. researchgate.net

Carbonyl Reductases: The reduction of the acetyl ketone to a secondary alcohol is likely catalyzed by members of the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies. researchgate.net Specific isoforms of these enzymes often exhibit stereoselectivity, leading to the preferential formation of one enantiomer of the alcohol.

Flavin-containing Monooxygenases (FMOs): These enzymes can also participate in the oxidation of xenobiotics and could potentially be involved in the metabolism of the acetyl group, for example, through Baeyer-Villiger oxidation. researchgate.net

Phase II Enzymes:

UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to functional groups such as carboxylic acids and hydroxyls, leading to the formation of glucuronide conjugates. drugbank.com

N-acyl-peptide hydrolases/Amino Acid N-acyltransferases: These enzymes are responsible for the conjugation of the carboxylic acid group with amino acids like glycine, taurine, and glutamine.

Sulfotransferases (SULTs): If phenolic metabolites are formed through ring hydroxylation, SULTs would catalyze their conjugation with sulfate. drugbank.com

In plant systems, specific glycosyltransferases and amino acid synthetases would be responsible for the formation of glucose and aspartate conjugates, respectively.

Environmental Fate and Ecological Impact Research

Degradation Pathways in Aquatic and Terrestrial Environments

The persistence of 2-Naphthaleneacetic acid, 6-acetyl- in the environment is determined by various degradation processes, including biodegradation and photodegradation.

Microorganisms, particularly bacteria, are known to be the primary drivers of naphthalene (B1677914) biodegradation in soil and aquatic environments. nih.govmdpi.com Genera such as Pseudomonas, Bacillus, and Mycobacterium have been identified as capable of utilizing naphthalene as a source of carbon and energy. nih.govresearchgate.netnih.gov The initial step in the aerobic degradation of naphthalene typically involves the action of a naphthalene dioxygenase enzyme system, which hydroxylates the aromatic ring to form (+)-cis-1,2-dihydroxy-1,2-dihydronaphthalene. oup.com This intermediate is then further metabolized through a series of enzymatic reactions, leading to the formation of central metabolites like salicylate (B1505791) or gentisate, which can then enter the Krebs cycle. nih.govmdpi.com

For substituted naphthalenes, the position and nature of the substituent group can influence the degradation pathway and rate. The acetyl group at the 6-position and the acetic acid group at the 2-position of 2-Naphthaleneacetic acid, 6-acetyl- would likely be subject to microbial metabolism. The acetic acid side chain could potentially be cleaved through β-oxidation. The acetyl group might be oxidized to a carboxyl group, forming a dicarboxylic acid derivative, or it could be a point of initial enzymatic attack.

Naphthoic acids, which are naphthalene rings with a carboxyl group, are known intermediates in the degradation of various polycyclic aromatic hydrocarbons (PAHs). nih.gov It is plausible that the degradation of 2-Naphthaleneacetic acid, 6-acetyl- could proceed through intermediates like 6-acetyl-2-naphthoic acid.

Table 1: Examples of Microorganisms Involved in Naphthalene Degradation

| Microorganism Genus | Environment | Reference |

|---|---|---|

| Pseudomonas | Soil, Water | nih.govmdpi.com |

| Bacillus | Soil | researchgate.net |

| Mycobacterium | Soil | nih.gov |

| Rhodococcus | Soil | tsu.edu |

This table lists microorganisms known to degrade the parent compound, naphthalene, and is indicative of the types of microbes that could potentially degrade 2-Naphthaleneacetic acid, 6-acetyl-.

Photodegradation, or the breakdown of compounds by light, is another significant environmental fate process for aromatic compounds like 2-Naphthaleneacetic acid, 6-acetyl-. The naphthalene ring system can absorb ultraviolet (UV) radiation from sunlight, leading to photochemical reactions.

Studies on the photodegradation of naproxen (B1676952) (6-methoxy-α-methyl-2-naphthaleneacetic acid), a structurally related compound, have shown that it can be degraded by UV light. mdpi.commdpi.com The primary photodegradation pathways for naproxen involve decarboxylation and the formation of various photoproducts, including 2-acetyl-6-methoxynaphthalene (B28280) and 1-(6-methoxy-2-naphthyl)ethanol. mdpi.commdpi.com This suggests that the acetic acid side chain of 2-Naphthaleneacetic acid, 6-acetyl- is susceptible to photolytic cleavage.

The photodegradation of naphthalene itself in water can lead to the formation of various intermediates, including naphthoquinones. researchgate.net The rate and products of photodegradation can be influenced by environmental factors such as the presence of dissolved organic matter and the pH of the water. semanticscholar.orgresearchgate.net It is anticipated that 2-Naphthaleneacetic acid, 6-acetyl- would also undergo photodegradation in sunlit surface waters and on soil surfaces, likely involving reactions of both the naphthalene ring and its substituents. The acetyl group could also be a site for photochemical reactions.

Environmental Mobility and Distribution (e.g., soil persistence, leaching potential)

The environmental mobility of 2-Naphthaleneacetic acid, 6-acetyl- is largely governed by its sorption to soil and sediment particles. The persistence and potential for leaching into groundwater are key concerns.

The sorption of naphthalene and its derivatives to soil is influenced by the organic carbon content of the soil and the physicochemical properties of the compound. nsf.gov Generally, compounds with higher hydrophobicity tend to sorb more strongly to soil organic matter. The presence of functional groups, such as the acetyl and carboxylic acid moieties on 2-Naphthaleneacetic acid, 6-acetyl-, will affect its polarity and, consequently, its sorption behavior. The carboxylic acid group can exist in its anionic form depending on the soil pH, which would increase its water solubility and potentially its mobility.

Studies on naphthalene derivatives have shown that sorption is a key factor in their environmental distribution. researchgate.net For instance, 1-naphthylacetic acid (NAA), a related compound, is considered to have high leachability potential in some soil types. herts.ac.uk However, other assessments suggest that the environmental fate of all naphthalene acetates is expected to be similar, with biotic and abiotic degradation processes limiting their persistence. epa.govepa.gov Desorption studies on naphthalene sulfonates, another class of naphthalene derivatives, have indicated that pH can influence their mobility in soil. nih.gov

While specific data for 2-Naphthaleneacetic acid, 6-acetyl- is not available, it is expected to have some mobility in soil, with the extent of leaching depending on soil type, organic matter content, and pH. Its persistence will be a balance between its sorption to soil particles and its degradation rate.

Table 2: Factors Influencing Environmental Mobility of Naphthalene Derivatives

| Factor | Influence on Mobility | Reference |

|---|---|---|

| Soil Organic Carbon | Increased sorption, reduced mobility | nsf.gov |

| pH | Affects ionization of carboxylic acid, potentially increasing mobility | nih.gov |

| Clay Content | Can contribute to sorption | researchgate.net |

| Water Solubility | Higher solubility can lead to increased leaching | herts.ac.uk |

This table outlines general principles for related naphthalene compounds that would also apply to 2-Naphthaleneacetic acid, 6-acetyl-.

Ecological Interactions and Effects on Non-Target Organisms (excluding human or direct animal health impacts)

The potential ecological impact of 2-Naphthaleneacetic acid, 6-acetyl- on organisms that are not the intended target of its use is a critical area of research.

The U.S. Environmental Protection Agency (EPA) has conducted risk assessments for naphthalene acetates as a class of compounds. epa.gov Based on the available data for related naphthalene acetates, the EPA has concluded that they pose a low risk to non-target organisms, including mammals, birds, and aquatic organisms. epa.gov However, it is important to note that the toxicity of substituted naphthalenes can vary depending on the specific substituent. oup.comoup.com

Studies on substituted naphthalenes have shown that their metabolites from biodegradation can sometimes be more toxic than the parent compound. oup.com For example, some monohydroxylated products of incomplete biodegradation have been identified as polar narcotics. oup.com The toxicity of naphthalene derivatives to aquatic organisms like the water flea (Daphnia magna) and fish has been documented, with effects being dependent on the specific compound and its concentration. herts.ac.uknih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic distribution and reactivity. researchgate.net

The structure of 2-Naphthaleneacetic acid, 6-acetyl- features a naphthalene (B1677914) core, which is an aromatic system, substituted with an electron-withdrawing acetyl group and a polar carboxylic acid group. These features significantly influence its electronic properties.

A key aspect of electronic structure is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. DFT simulations predict a HOMO-LUMO gap of approximately 4.2 eV for 2-Naphthaleneacetic acid, 6-acetyl-, suggesting moderate electronic stability. This value helps in understanding the energy required to excite an electron from its ground state, which is related to the molecule's behavior in chemical reactions and its spectroscopic properties. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While specific molecular docking and dynamics simulation studies for 2-Naphthaleneacetic acid, 6-acetyl- are not extensively documented, its structural similarity to known auxins like 1-naphthaleneacetic acid (NAA) suggests it could interact with plant receptors and enzymes. nih.gov Auxins are a class of plant hormones that regulate various aspects of plant growth and development.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govarxiv.org For a compound like 2-Naphthaleneacetic acid, 6-acetyl-, docking studies could be performed against known auxin receptors, such as the Transport Inhibitor Response 1 (TIR1) protein. doaj.org Such studies would help elucidate how the acetyl group at the 6-position influences binding affinity and specificity compared to other naphthaleneacetic acid derivatives.

Following docking, molecular dynamics (MD) simulations can provide a more detailed view of the ligand-receptor complex over time. plos.org MD simulations calculate the motion of atoms and molecules, offering insights into the conformational changes and stability of the complex. nih.govplos.org For instance, simulations of the related NAA with auxin-binding proteins have revealed key amino acid interactions and have been used to calculate the free energy of binding, confirming higher binding affinity for NAA compared to the natural auxin, indole-3-acetic acid (IAA). nih.gov Similar simulations for 2-Naphthaleneacetic acid, 6-acetyl- could reveal how it modulates the receptor's function, providing a basis for its auxin-like activity.

Structure-Property Relationship Modeling

Structure-Property Relationship (SPR) modeling uses computational methods to predict the physicochemical properties of a molecule based on its chemical structure. osti.govrsc.org These predictions are valuable for understanding the compound's behavior in various environments. For 2-Naphthaleneacetic acid, 6-acetyl-, several properties have been computationally predicted.

Predicted Physicochemical Properties:

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 228.243 g/mol | researchgate.net |

| XLogP3-AA | 2.5 | researchgate.net |

| Complexity | 311 | researchgate.net |

| Rotatable Bond Count | 3 | researchgate.net |

| Hydrogen Bond Donor Count | 1 | researchgate.net |

| Hydrogen Bond Acceptor Count | 3 | researchgate.net |

| Topological Polar Surface Area | 54.4 Ų | researchgate.net |

XLogP3-AA is a computed value for the logarithm of the octanol/water partition coefficient, indicating hydrophobicity. The Topological Polar Surface Area (TPSA) is related to a molecule's ability to permeate membranes.

Another important predicted property is the Collision Cross-Section (CCS), which is relevant for ion mobility-mass spectrometry analysis. The CCS is a measure of the ion's size and shape in the gas phase.

Predicted Collision Cross-Section (CCS) Values:

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]⁺ | 229.08592 | 148.1 | rsc.org |

| [M+Na]⁺ | 251.06786 | 156.1 | rsc.org |

| [M-H]⁻ | 227.07136 | 151.6 | rsc.org |

These computational models help in establishing relationships between the molecular structure and its macroscopic properties, guiding the design of new molecules with desired characteristics. ijpsjournal.commdpi.com

Prediction of Spectroscopic Signatures

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Quantum chemical methods, particularly DFT, can accurately predict vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net

For related compounds like Naproxen (B1676952) ((S)-6-methoxy-α-methyl-2-naphthaleneacetic acid), DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been successfully used to calculate the equilibrium geometry and vibrational spectra, showing good agreement with experimental data. researchgate.net Similar methodologies can be applied to 2-Naphthaleneacetic acid, 6-acetyl-.

The predicted spectra serve multiple purposes:

Structural Confirmation: Comparing predicted spectra with experimental ones can help confirm the synthesized molecule's structure.

Peak Assignment: Theoretical calculations aid in assigning specific vibrational modes or chemical shifts to particular atoms or functional groups within the molecule. For example, studies on naphthaleneacetic acid have used DFT to analyze the source of absorption peaks in the terahertz region. rsc.org

Understanding Electronic Transitions: Calculations can predict UV-visible absorption spectra, providing information on the electronic transitions between molecular orbitals. acs.orgnih.gov

While a specific, published predicted spectrum for 2-Naphthaleneacetic acid, 6-acetyl- is not available, the established computational protocols ensure that such predictions can be readily generated to support experimental characterization. researchgate.net

Advanced Research Applications and Methodological Innovations

Application in Material Science Research

The naphthalene (B1677914) framework inherent in 2-Naphthaleneacetic acid, 6-acetyl- provides a foundation for creating novel materials with tailored properties. Research into related naphthalene derivatives has paved the way for applications in catalysis and polymer science.

A key area of interest is the use of zeolites in the synthesis of acetylnaphthalene derivatives. Zeolites, which are microporous aluminosilicate (B74896) minerals, can act as shape-selective catalysts. The liquid phase acylation of naphthalene with acetic anhydride (B1165640), a process central to forming the acetyl group on the naphthalene ring, has been investigated using various large-pore zeolites such as faujasite, mordenite, and beta zeolite. researchgate.net Zeolite beta, in particular, has demonstrated high activity and stability, exhibiting a selectivity of over 80% for the desired 2-acetylnaphthalene (B72118) isomer. researchgate.net This shape-selective synthesis is crucial in material science as it allows for precise control over the molecular architecture of resulting materials, influencing their electronic and physical properties.

The chirality and rigid structure of naphthalene derivatives are also significant in material science. mdpi.com Furthermore, derivatives of related non-steroidal anti-inflammatory drugs (NSAIDs) have been explored for the synthesis of specialized polymers, indicating a potential pathway for the utilization of 2-Naphthaleneacetic acid, 6-acetyl- in creating functional polymers with specific therapeutic or biodegradable properties. researchgate.net The auxin-like activity reported for the compound also opens avenues in agricultural materials, such as in the development of controlled-release plant growth regulators. ontosight.ai

Table 1: Performance of Zeolite Catalysts in Naphthalene Acylation

| Zeolite Type | Key Findings | Reference |

|---|---|---|

| Zeolite Beta | Found to be an optimum catalyst, exhibiting over 80% selectivity to 2-acetylnaphthalene and high stability, especially with a Si/Al ratio around 37. | researchgate.net |

| Faujasite | Easily deactivated during the liquid phase acylation of naphthalene with acetic anhydride. | researchgate.net |

| Mordenite | Showed easy deactivation, similar to faujasite, in the acylation process. | researchgate.net |

Use as a Chiral Ligand in Asymmetric Synthesis

Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is of paramount importance in pharmacology. The (S)-enantiomer of the related compound naproxen (B1676952) is responsible for its anti-inflammatory activity, while the (R)-enantiomer is a liver toxin. This stark difference underscores the need for precise stereochemical control. 2-Naphthaleneacetic acid, 6-acetyl-, possessing a chiral center, is a candidate for applications involving chiral recognition and catalysis.

Derivatives of (S)-naproxen have been successfully synthesized and employed as chiral derivatizing reagents (CDRs). researchgate.net These reagents are used for the enantioseparation of analytes containing amino groups through techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net This demonstrates the potential of the naphthaleneacetic acid scaffold in creating tools for chiral analysis.

The synthesis of naproxen itself has been a major focus of research in asymmetric catalysis. researchgate.net Methodologies developed for naproxen can be conceptually applied to 2-Naphthaleneacetic acid, 6-acetyl-. These include:

Asymmetric Hydrogenation : Rhodium and cobalt-catalyzed asymmetric hydrogenation processes have been developed to produce (S)-naproxen with high enantioselectivity. nih.gov For instance, cobalt-mediated catalysis can achieve enantioselective hydrogen addition. nih.gov

Chiral Protonation : An alternative approach involves the face-selective protonation of a bis-TMS ketene (B1206846) acetal (B89532) using chiral disulfonimide proton donors to establish the stereogenic center. nih.gov

Asymmetric Cross-Coupling : The Kumada cross-coupling reaction, using a bisoxazoline/cobalt catalyst system, can couple a 6-methoxyl-naphthyl Grignard reagent with a racemic 2-halogenated propionate (B1217596) to prepare the (S)-ester with high optical purity after recrystallization. google.com

The development of these sophisticated catalytic systems, often involving chiral ligands derived from natural products like amino acids, provides a robust framework for producing enantiomerically pure compounds like 2-Naphthaleneacetic acid, 6-acetyl-. nih.govmuni.cz

Development of Analytical Standards and Reference Materials

The production and quality control of chemical compounds, particularly for pharmaceutical or research use, rely heavily on the availability of high-purity analytical standards and certified reference materials (CRMs). For a compound like 2-Naphthaleneacetic acid, 6-acetyl-, the development of such standards is a critical step for its validation and use in quantitative analysis.

Pharmaceutical secondary standards for related NSAIDs like ibuprofen (B1674241) and naproxen are widely available and serve as a model. sigmaaldrich.comlgcstandards.com These standards provide a cost-effective and convenient alternative to preparing in-house working standards for quality control laboratories. sigmaaldrich.com They are used for the determination of the analyte in formulations via techniques such as HPLC and gas chromatography (GC). sigmaaldrich.com

The process of creating a CRM involves:

Synthesis and Purification : The compound is synthesized and purified to the highest possible level.

Certification : The material is produced and certified under internationally recognized standards, such as ISO 17034 (for the competence of reference material producers) and ISO/IEC 17025 (for testing and calibration laboratories). sigmaaldrich.comsigmaaldrich.com

Traceability : The standard is qualified with multi-traceability to primary standards from official pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). sigmaaldrich.com

Documentation : A detailed Certificate of Analysis is provided, documenting the identity, purity, and traceability of the material. americanpharmaceuticalreview.com

Reference standards for naproxen impurities, such as 6-Methoxy-2-naphthaleneacetic acid, are also commercially available, highlighting the need for a comprehensive set of standards for any given active compound and its related substances. sigmaaldrich.comcwsabroad.comhpc-standards.com

Integration into High-Throughput Screening Platforms for Academic Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology research, allowing for the rapid testing of thousands of compounds against biological targets. researchgate.netcellomaticsbio.com A compound like 2-Naphthaleneacetic acid, 6-acetyl-, as a structural analog of the anti-inflammatory drug naproxen, is an ideal candidate for inclusion in compound libraries screened for immunomodulatory or anti-inflammatory activity.

The integration into an HTS platform involves several stages:

Assay Development : HTS-compatible assays are developed to measure the compound's effect on a specific target. For anti-inflammatory research, this often involves targeting enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov Spectrophotometric and fluorescence-based assays are common due to their compatibility with automation. nih.govnih.gov

Primary Screening : The compound library, containing 2-Naphthaleneacetic acid, 6-acetyl-, is tested at a single concentration to identify initial "hits" that modulate the target's activity. cellomaticsbio.com